molecular formula C18H18N2O3 B2855702 4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952887-99-9

4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2855702
CAS RN: 952887-99-9
M. Wt: 310.353
InChI Key: CEKJWJNMYSSXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one, commonly known as DMQX, is a chemical compound that belongs to the quinoxaline family. It is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Antitumor Applications

Quinoxaline derivatives, such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have shown promising results as antitumor agents. These compounds exhibit potent antiproliferative activity against a wide range of human tumor cell lines, including low to sub-nanomolar GI50 values. Mechanistic studies have revealed their ability to inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature, positioning them as novel tubulin-binding tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017).

Antimicrobial Applications

New 2-acetyl and 2-benzoyl quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their in vitro antituberculosis activity. Some derivatives demonstrated good antitubercular activity with EC90/MIC values between 0.80 and 4.29, showcasing the potential of quinoxaline derivatives in developing new compounds with enhanced activity against Mycobacterium tuberculosis (Andrés Jaso et al., 2003).

Corrosion Inhibition

Quinoxalines have also been investigated for their corrosion inhibition properties. For instance, quantum chemical calculations on quinoxaline compounds have elucidated the relationship between molecular structure and their efficiency as corrosion inhibitors for copper in nitric acid media. Theoretical results align well with experimental data, providing insights into designing effective corrosion inhibitors (A. Zarrouk et al., 2014).

Antioxidant Properties

Research has explored the antioxidant capacity of phenolic compounds present in smoke flavourings, including methoxyphenols. These studies, employing various analytical methods, have shown that methoxyphenols possess significant antioxidant activity, highlighting their potential utility in food preservation and health-related applications (R. Bortolomeazzi et al., 2007).

Synthesis and Mechanistic Insights

The synthesis and study of quinoxaline derivatives have provided valuable mechanistic insights into their biological activities. For instance, the synthesis of water-soluble isoindoloquinoxalin imines has demonstrated potent antiproliferative activity against cancer cell lines, with effects on cell cycle progression and apoptosis induction. These studies contribute to our understanding of the molecular mechanisms underlying the therapeutic potential of quinoxaline derivatives (B. Parrino et al., 2015).

properties

IUPAC Name

4-[2-(4-methoxy-3-methylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-9-13(7-8-16(12)23-2)10-18(22)20-11-17(21)19-14-5-3-4-6-15(14)20/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKJWJNMYSSXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

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